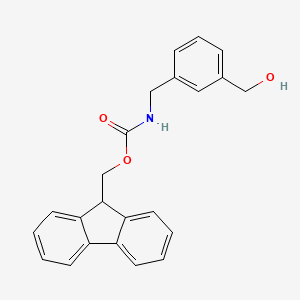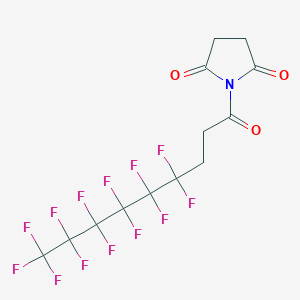
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione is a fluorinated organic compound The presence of multiple fluorine atoms in its structure makes it highly stable and resistant to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione typically involves the reaction of a fluorinated ketone with a pyrrolidinedione derivative. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack.
Mécanisme D'action
The mechanism of action of 1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways and processes within biological systems, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione: Known for its high stability and resistance to degradation.
Cyclopropanecarboxylic acid,2-ethenyl-1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-oxononyl)-, ethylester: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific structure, which imparts high stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications where long-term stability is required.
Propriétés
Numéro CAS |
932710-51-5 |
|---|---|
Formule moléculaire |
C13H8F13NO3 |
Poids moléculaire |
473.19 g/mol |
Nom IUPAC |
1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H8F13NO3/c14-8(15,4-3-7(30)27-5(28)1-2-6(27)29)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H2 |
Clé InChI |
HHEVANWCCJRBAP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


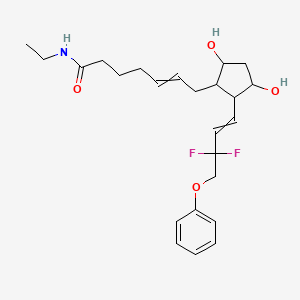
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
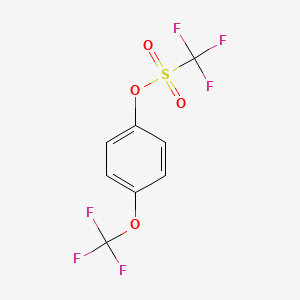
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)

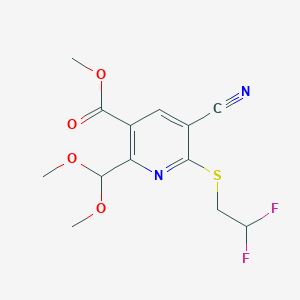
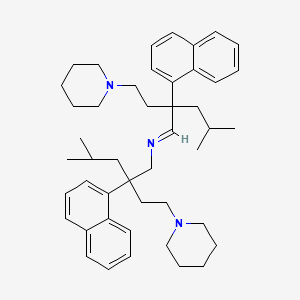

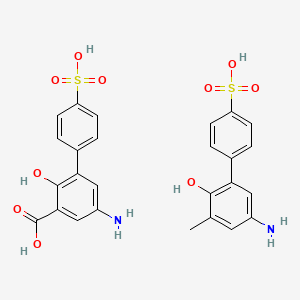
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
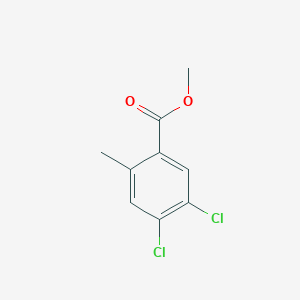
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
